molecular formula C16H15ClINO2 B4661728 5-chloro-N-(4-iodo-2,5-dimethylphenyl)-2-methoxybenzamide

5-chloro-N-(4-iodo-2,5-dimethylphenyl)-2-methoxybenzamide

Cat. No.: B4661728
M. Wt: 415.65 g/mol
InChI Key: OHEQHPAZUZIEMO-UHFFFAOYSA-N
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Description

5-chloro-N-(4-iodo-2,5-dimethylphenyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, an iodo group, and a methoxy group attached to a benzamide core

Properties

IUPAC Name

5-chloro-N-(4-iodo-2,5-dimethylphenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClINO2/c1-9-7-14(10(2)6-13(9)18)19-16(20)12-8-11(17)4-5-15(12)21-3/h4-8H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEQHPAZUZIEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-iodo-2,5-dimethylphenyl)-2-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: The starting material, 2,5-dimethylphenol, undergoes nitration to introduce a nitro group, followed by reduction to form 2,5-dimethylaniline.

    Iodination: The 2,5-dimethylaniline is then subjected to iodination using iodine and an oxidizing agent to introduce the iodo group at the para position.

    Methoxylation: The resulting compound is then reacted with methanol in the presence of a base to introduce the methoxy group.

    Chlorination: The compound is chlorinated using a chlorinating agent such as thionyl chloride to introduce the chloro group.

    Amidation: Finally, the compound undergoes amidation with 5-chloro-2-methoxybenzoic acid to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-iodo-2,5-dimethylphenyl)-2-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The chloro, iodo, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and various halogenating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may yield amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or acyl groups.

Scientific Research Applications

5-chloro-N-(4-iodo-2,5-dimethylphenyl)-2-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals, dyes, and materials.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-iodo-2,5-dimethylphenyl)-2-methoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(4-bromo-2,5-dimethylphenyl)-2-methoxybenzamide: Similar structure but with a bromo group instead of an iodo group.

    5-chloro-N-(4-fluoro-2,5-dimethylphenyl)-2-methoxybenzamide: Similar structure but with a fluoro group instead of an iodo group.

    5-chloro-N-(4-chloro-2,5-dimethylphenyl)-2-methoxybenzamide: Similar structure but with an additional chloro group instead of an iodo group.

Uniqueness

The presence of the iodo group in 5-chloro-N-(4-iodo-2,5-dimethylphenyl)-2-methoxybenzamide imparts unique chemical and biological properties compared to its analogs. The iodo group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N-(4-iodo-2,5-dimethylphenyl)-2-methoxybenzamide
Reactant of Route 2
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5-chloro-N-(4-iodo-2,5-dimethylphenyl)-2-methoxybenzamide

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